(2-Hydroxyphenyl)methylphosphonic acid

Acid–base speciation Intramolecular hydrogen bonding Phosphonate ligand design

(2-Hydroxyphenyl)methylphosphonic acid (CAS 17045-27-1) is an organophosphorus compound of the aryl-methylphosphonic acid class, bearing a phenolic hydroxyl group at the ortho position relative to the methylene-phosphonic acid substituent. With molecular formula C₇H₉O₄P and molecular weight 188.12 g/mol, this compound contains three dissociable protons—two from the phosphonic acid moiety and one from the phenolic OH—whose acidity and deprotonation sequence are governed by intramolecular hydrogen bonding unique to the ortho configuration.

Molecular Formula C7H9O4P
Molecular Weight 188.12 g/mol
CAS No. 17045-27-1
Cat. No. B1653009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Hydroxyphenyl)methylphosphonic acid
CAS17045-27-1
Molecular FormulaC7H9O4P
Molecular Weight188.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CP(=O)(O)O)O
InChIInChI=1S/C7H9O4P/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4,8H,5H2,(H2,9,10,11)
InChIKeyOBIWKSIDJBJZSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Hydroxyphenyl)methylphosphonic acid (CAS 17045-27-1) – Structural Identity and Procurement-Relevant Class Characteristics


(2-Hydroxyphenyl)methylphosphonic acid (CAS 17045-27-1) is an organophosphorus compound of the aryl-methylphosphonic acid class, bearing a phenolic hydroxyl group at the ortho position relative to the methylene-phosphonic acid substituent . With molecular formula C₇H₉O₄P and molecular weight 188.12 g/mol, this compound contains three dissociable protons—two from the phosphonic acid moiety and one from the phenolic OH—whose acidity and deprotonation sequence are governed by intramolecular hydrogen bonding unique to the ortho configuration [1]. It is cataloged under DTXSID40317947 and is commercially available primarily as a research intermediate and chelating ligand .

Ligand class
Aryl-methylphosphonic acid with ortho-phenolic OH; enables bidentate (O,O) chelation via intramolecular H-bond.
Procurement context
Research intermediate for phosphonate ligand libraries, ion-exchange resin monomers, and coordination chemistry scaffolds.
Workflow fit
Compatible with aqueous-phase metal-binding assays, synthetic derivatization (free phenolic handle), and scale-up routes without protecting groups.

Why (2-Hydroxyphenyl)methylphosphonic acid Cannot Be Replaced by Its Para Isomer or Non-Hydroxylated Benzylphosphonic Acid in Chelation-Critical Applications


Generic substitution among hydroxyphenyl-methylphosphonic acid isomers or with benzylphosphonic acid fails because the ortho-hydroxy group engages in intramolecular hydrogen bonding with the phosphonate moiety, fundamentally altering both the acid–base speciation and the denticity of metal coordination [1]. In para-hydroxy or non-hydroxylated analogs, no such intramolecular H-bond is possible, resulting in a different deprotonation sequence, altered charge distribution at physiological and process-relevant pH, and the inability to form the simultaneous phosphonate–phenolate chelate ring that underpins the enhanced metal-binding selectivity of the ortho isomer [2]. These differences translate into measurable divergences in complex stability constants and ion-exchange selectivity that cannot be recovered by adjusting concentration or pH alone [3].

Ortho isomer (this compound)
Para isomer / non-hydroxylated analog
Why interchange fails
Deprotonation sequencePhenolic OH dissociates last; phosphonate deprotonates first, creating charge-speciation window at pH 5–9.
Para/Benzyl analogsNo intramolecular H‑bond; conventional sequential P–OH dissociation; phenolic OH may deprotonate earlier.
Altered charge distribution and denticity at process pH cannot be compensated by concentration adjustment alone.
Coordination modeSimultaneous phosphonate–phenolate chelate forms a stable 6‑membered ring.
Para/Benzyl analogsPhosphonate-only binding; no phenolate participation possible.
Loss of chelate effect shifts metal-complex stability and selectivity; cannot be recovered by excess ligand.
Synthetic access2‑step Arbuzov/hydrolysis without OH protection; key step ~60–70% yield.
Para isomer routeRequires phenolic protection–deprotection, adding 1–2 steps and yield loss.
Substituting para isomer may increase material cost and synthetic waste for in‑house ligand libraries.

Quantitative Differentiation Evidence for (2-Hydroxyphenyl)methylphosphonic acid (CAS 17045-27-1) Versus Closest Analogs


Ortho-Hydroxy Intramolecular H-Bonding Alters the Deprotonation Sequence Relative to Para and Meta Isomers

UV–VIS spectrophotometric titration of (2-hydroxyphenyl)methylphosphonic acid (25 °C, 0.1 M NaClO₄) demonstrates that the phenolic OH proton dissociates last in the deprotonation sequence due to intramolecular H-bonding with the phosphonate group [1]. In contrast, para- and meta-hydroxy isomers lack this intramolecular H-bond and exhibit a conventional deprotonation order where the phosphonic acid protons dissociate sequentially before the phenolic proton, altering the charge and coordination availability at intermediate pH values [2].

Deprotonation Order
Class-level
Ortho: phenolic OH last (stabilized by intramolecular H-bond) Para/Meta: phenolic OH before/during phosphonate deprotonation
Alters charge speciation and coordination availability at intermediate pH (5–9).
UV‑VIS titration, 0.1 M NaClO₄, 25 °C.
Acid–base speciation Intramolecular hydrogen bonding Phosphonate ligand design

Enhanced Hydrophilicity (Lower XLogP) Versus Benzylphosphonic Acid and Para Isomer Improves Aqueous-Phase Process Compatibility

The computed XLogP value for (2-hydroxyphenyl)methylphosphonic acid is –1, indicating substantially greater hydrophilicity than benzylphosphonic acid (XLogP = –0.1) and the para-hydroxy isomer (4-hydroxyphenyl)methylphosphonic acid (PubChem XLogP3-AA = –0.5) [1]. This 0.9 log-unit difference from benzylphosphonic acid and 0.5 log-unit difference from the para isomer reflect the contribution of the ortho-hydroxyl group to aqueous solvation, translating into higher water solubility and reduced propensity for non-specific hydrophobic partitioning .

Hydrophilicity (XLogP)
Reported
Ortho: –1.0 Benzylphosphonic acid: –0.1 (Δ –0.9) Para isomer: –0.5 (Δ –0.5)
Higher aqueous compatibility; reduces adsorptive loss in water-based assays.
Computed XLogP; cross-database comparison.
Hydrophilicity Aqueous solubility Water treatment

Simultaneous Phosphonate–Phenolate Chelation Enables Distinct Ni²⁺ and Zn²⁺ Complex Stability Versus Non-Ortho Analogs

Potentiometric pH titrations of four (o-hydroxyphenyl)methylphosphonic acids with Ni²⁺ and Zn²⁺ in 0.1 M NaClO₄ at 25 °C yielded overall stability constants (log β) for all complex species present over a broad acidity range [1]. The ortho-hydroxy group enables simultaneous phosphonate–phenolate chelation, forming a stable 6-membered chelate ring. Para- and meta-hydroxy isomers, as well as benzylphosphonic acid lacking the phenolic OH, cannot engage this bidentate (O,O) coordination mode and consequently form complexes of lower denticity and stability [2].

Ni²⁺/Zn²⁺ Chelation
Reported
Ortho: forms 1:1 complexes with phosphonate + phenolate coordination Benzyl/para: phosphonate-only binding; no phenolate chelate ring
Supports higher complex stability and distinct stoichiometry.
Potentiometric pH titration, 25 °C, 0.1 M NaClO₄.
Metal chelation Stability constants Transition metal coordination

Remarkable Thorium(IV) Over Lanthanide(III) Selectivity in the (o-Hydroxyphenyl)methylphosphonic Acid Ligand Class

Potentiometric and UV–VIS spectrophotometric studies of eight (o-hydroxyphenyl) mono- and di-methylenephosphonic acids with thorium(IV) at 25 °C (0.1 M NaClO₄) revealed that the complexing power, while roughly similar across the lanthanide series, is dramatically higher for thorium(IV) [1]. The selectivity ratio Th⁴⁺/Eu³⁺ reaches eight log₁₀ units for certain members of this ligand family, a level of actinide-over-lanthanide discrimination that is not observed with simple arylphosphonic acids lacking the ortho-hydroxy-methylenephosphonic acid motif [1].

Th⁴⁺/Eu³⁺ Selectivity
Class-level
Up to ~10⁸-fold (≈8 log₁₀ units) selectivity ratio
Supports actinide/lanthanide separation design for extraction ligands.
Class-wide observation for (o-hydroxyphenyl)methylphosphonic acids.
Actinide–lanthanide separation Nuclear waste processing f-Element coordination

Phosphonomethyl-Substituted Phenol Resins Exhibit Metal-Ion Selectivity Not Attainable with Conventional Sulfonic or Carboxylic Acid Cation Exchangers

(o-Hydroxyphenyl)methylphosphonic acids incorporated into phenol–formaldehyde resins function as cation exchangers with documented remarkable selectivity for different metal ions [1]. The selectivity arises from the combination of the phosphonic acid group (stronger acid than carboxylic or sulfonic groups in certain pH ranges) and the ortho-phenolic OH, which can participate in chelation. In contrast, resins based on para-hydroxybenzylphosphonic acid or simple benzylphosphonic acid lack this cooperative chelation motif and exhibit conventional, less differentiated cation selectivity profiles [1].

Ion-Exchange Resin Selectivity
Class-level
Phosphonomethyl-phenol resins show reported remarkable differentiation among transition/heavy metals vs. conventional sulfonic/carboxylic resins.
Supports targeted metal recovery; selectivity profile requires resin-specific validation.
Data from batch/column experiments; separation factors depend on metal pair.
Ion-exchange resins Metal separation Selective cation binding

Synthetic Accessibility from o-(Bromomethyl)phenol or o-(Hydroxymethyl)phenol Enables Direct One-Pot Preparation, Bypassing Protection–Deprotection Sequences Required for Para Isomers

(o-Hydroxyphenyl)methylphosphonic acids are readily obtained in a two-step sequence from o-(bromomethyl)phenol or o-(hydroxymethyl)phenol and trialkyl phosphites via the Michaelis–Arbuzov reaction, followed by acidic hydrolysis [1]. The ortho-hydroxymethyl precursor is directly accessible from salicylic aldehyde derivatives. For para-hydroxy isomers, the precursor 4-hydroxybenzyl alcohol or halide requires phenolic OH protection to avoid competing O-phosphorylation, adding steps and reducing overall yield [2]. A newer one-pot LDA-mediated rearrangement of diethylphosphate intermediates derived from 2,6-dimethylphenols also provides access to the ortho-hydroxy series with 60–70% yield in the key rearrangement step [2].

Synthetic Accessibility
Reported
Ortho: 2 steps, no OH protection; key rearrangement ~60–70% yield Para: 3–4 steps with protecting-group manipulation
Lower synthetic cost and waste for in-house ligand production.
Michaelis–Arbuzov route; alternative LDA method.
Michaelis–Arbuzov reaction Synthetic efficiency Phosphonate synthesis

Validated Application Scenarios Where (2-Hydroxyphenyl)methylphosphonic acid (CAS 17045-27-1) Delivers Measurably Differentiated Performance


Water-Treatment Corrosion and Scale Inhibition Requiring High Aqueous-Phase Activity

(2-Hydroxybenzyl)phosphonic acid is employed as a chelating agent and corrosion inhibitor in industrial water treatment processes, where its strong bonding with metal ions prevents corrosion and scale formation on metal surfaces [1]. The compound's XLogP of –1 ensures superior aqueous solubility compared to the less hydrophilic benzylphosphonic acid (XLogP = –0.1) and para isomer (XLogP = –0.5), enabling effective inhibitor concentrations without co-solvents . The ortho-hydroxy group additionally enhances chemisorption onto metal oxide surfaces through simultaneous phosphonate–phenolate binding [1].

Actinide–Lanthanide Separation for Nuclear Waste Partitioning and Analytical Radiochemistry

The (o-hydroxyphenyl)methylphosphonic acid ligand class exhibits a Th⁴⁺/Eu³⁺ selectivity ratio reaching eight log₁₀ units (~10⁸-fold), dramatically outperforming simple arylphosphonic acids [1]. This extraordinary f-element discrimination, arising from the specific ortho-hydroxy-methylenephosphonic acid coordination pocket, positions derivatives of (2-hydroxyphenyl)methylphosphonic acid as privileged scaffolds for designing extraction chromatographic resins and liquid–liquid extraction agents for nuclear waste reprocessing and environmental actinide monitoring [1].

Selective Transition-Metal Cation-Exchange Resins for Industrial and Analytical Separations

Phenol–formaldehyde resins incorporating (2-hydroxyphenyl)methylphosphonic acid as the active monomer display remarkable selectivity for different metal ions, a property not replicated by resins based on para-hydroxybenzylphosphonic acid or simple sulfonic/carboxylic acid exchangers [1]. This selectivity, rooted in the pH-dependent deprotonation sequence and the bidentate (O,O) chelate geometry unique to the ortho-isomer, makes these resins suitable for targeted metal recovery from complex leachates, waste-stream polishing, and high-resolution analytical separations [1].

Building Block for Multidentate Phosphonate Ligand Libraries in Coordination Chemistry and MOF Synthesis

The documented strong binding properties of (o-hydroxyphenyl)methylphosphonic acids toward heavy metals and lanthanides [1], combined with its synthetically accessible two-step preparation without protecting-group chemistry , makes (2-hydroxyphenyl)methylphosphonic acid an efficient starting material for constructing polydentate phosphonate ligands, metal–organic frameworks (MOFs), and surface-functionalization agents. The ortho-hydroxy group offers a secondary coordination site that can either participate in metal binding or serve as a synthetic handle for further derivatization (e.g., esterification, etherification) without competing with the phosphonic acid group [1].

Application
Selection Property
Validation Focus
Industrial water-treatment inhibition
High aqueous-phase activity and chemisorption via phosphonate–phenolate binding
Corrosion/scale inhibition performance under process pH and hardness conditions
Actinide–lanthanide separation
Reported high Th⁴⁺/Ln³⁺ discrimination (class-level ligand property)
Extraction efficiency and selectivity verification with target radionuclide mixtures
Selective metal-ion exchange resins
Ortho-hydroxy chelation motif enabling pH-dependent metal differentiation
Separation factors and elution profiles for relevant metal pairs
Multidentate ligand & MOF building block
Synthetically accessible bifunctional scaffold (phosphonic acid + free phenolic OH)
Coordination geometry and derivatization compatibility in target framework
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